Methyl 3-bromofuran-2-carboxylate
Overview
Description
Methyl 3-bromofuran-2-carboxylate is a chemical compound with the CAS Number: 59862-77-0. It has a molecular weight of 205.01 . It is a powder in physical form .
Synthesis Analysis
Polysubstituted furans were prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . The method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C6H5BrO3/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3 .Chemical Reactions Analysis
The reactions of sulfur ylides and alkynes were also applied in the synthesis of furan derivatives . One interesting and powerful method to construct the furan motif was designed through the precious metal gold-catalyzed addition of sulfur ylides to terminal alkynes in an inter- or intra-molecular reaction .Physical and Chemical Properties Analysis
This compound is a powder in physical form . It has a melting point of 52-54 .Scientific Research Applications
Palladium-Catalysed Arylations
Methyl 3-bromofuran-2-carboxylate derivatives are utilized in palladium-catalysed direct heteroarylations. For instance, Methyl 5-bromo-2-furoate is used as an alternative to 2-halofurans for this purpose. This approach allows the formation of biheteroaryls in high yields, preventing the formation of dimers or oligomers, and facilitates the synthesis of diarylated furan derivatives (Fu, Zhao, Bruneau, & Doucet, 2012).
Synthesis of Alkyl Bromomethylfurans
Alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates are selectively brominated, leading to the formation of bromomethyl derivatives. These derivatives react with various nucleophiles, forming compounds such as tertiary amines and sulfides. Such reactions are significant in developing new chemical entities (Pevzner, 2003).
Investigating Physicochemical Properties
Research into the physicochemical properties of new S-derivatives of bromofuran compounds has been conducted. These studies include synthesizing these compounds and investigating their antibacterial activity, highlighting their potential in pharmaceutical applications (2020).
Exploring Bromination Reactions
The bromination of methyl groups in certain furan derivatives has been studied. These investigations are crucial for understanding reaction mechanisms and developing efficient synthetic methods for various furan-based compounds (Roy, Rajaraman, & Batra, 2004).
Multienzymatic Stereoselective Cascade Processes
The utilization of multienzymatic stereoselective processes in the synthesis of enantiopure 2-methyl-3-substituted tetrahydrofurans demonstrates the application of this compound derivatives in synthesizing biologically active products like drugs and flavors (Brenna et al., 2017).
Synthesis of Heterocyclic Systems
This compound derivatives are key in synthesizing new heterocyclic systems, such as benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines. These systems have potential applications in various fields, including medicinal chemistry (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).
Mechanism of Action
Target of Action
Methyl 3-bromofuran-2-carboxylate is a derivative of furan, a common structural element present in numerous bioactive natural products as well as pharmaceuticals . .
Mode of Action
Furan derivatives are known to participate in various chemical reactions due to their electron-rich character . They can act as versatile precursors to a variety of functional moieties as well as carbocycles and heterocycles through the transformation of the furan nucleus, for example, by oxidation and cycloaddition reactions .
Biochemical Pathways
Furan derivatives are known to be involved in a broad range of biochemical pathways due to their presence in numerous bioactive natural products and pharmaceuticals .
Pharmacokinetics
The compound’s physical properties such as boiling point and density have been reported . These properties can influence the compound’s bioavailability, but specific studies are needed to confirm this.
Safety and Hazards
Properties
IUPAC Name |
methyl 3-bromofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDHWJDDTHNXNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59862-77-0 | |
Record name | methyl 3-bromofuran-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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